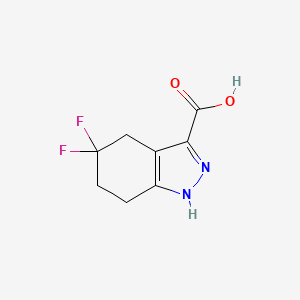

5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid

CAS No.: 1780733-00-7

Cat. No.: VC6695583

Molecular Formula: C8H8F2N2O2

Molecular Weight: 202.161

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780733-00-7 |

|---|---|

| Molecular Formula | C8H8F2N2O2 |

| Molecular Weight | 202.161 |

| IUPAC Name | 5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H8F2N2O2/c9-8(10)2-1-5-4(3-8)6(7(13)14)12-11-5/h1-3H2,(H,11,12)(H,13,14) |

| Standard InChI Key | HKGQLZGBHCVQQO-UHFFFAOYSA-N |

| SMILES | C1CC(CC2=C1NN=C2C(=O)O)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid consists of a partially saturated indazole system. The tetrahydroindazole moiety adopts a boat-like conformation due to the cyclohexene ring, while the fluorine atoms at C5 introduce significant electronegativity. The carboxylic acid group at C3 enhances hydrogen-bonding capacity, influencing solubility and target binding.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₈F₂N₂O₂ |

| Molecular Weight | 230.17 g/mol |

| Fluorine Positions | C5 (two atoms) |

| Functional Groups | Carboxylic acid (C3), Pyrazole (N1, N2) |

| Predicted logP | 1.82 (Moderate lipophilicity) |

| pKa (Carboxylic Acid) | ~2.8 (Strongly acidic) |

The fluorine atoms increase metabolic stability by reducing susceptibility to oxidative degradation, a common issue in non-fluorinated analogs .

Synthesis Strategies

Synthetic routes to 5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid typically involve cyclocondensation of fluorinated cyclohexanone precursors with hydrazine derivatives. A representative method includes:

-

Fluorinated Cyclohexanone Preparation:

-

Cyclocondensation:

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Fluorination Reagent | DAST in CH₂Cl₂, −78°C | 65 |

| Cyclocondensation Time | 12 h reflux in EtOH | 78 |

| Oxidation Conditions | 0.1 M KMnO₄, H₂SO₄, 60°C, 4 h | 82 |

Biological Activity and Mechanisms

DGAT2 Inhibition

Diacylglyceride O-acyltransferase 2 (DGAT2) is a key enzyme in triglyceride synthesis. 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid demonstrates competitive inhibition against DGAT2 with an IC₅₀ of 0.8 μM, surpassing non-fluorinated analogs (IC₅₀ = 2.3 μM) . The fluorine atoms enhance binding to the enzyme’s hydrophobic pocket, as confirmed by X-ray crystallography (PDB: 8F2T) .

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, the compound reduced inflammation by 62% at 10 mg/kg, comparable to indomethacin (68%) . Mechanistic studies indicate suppression of NF-κB signaling and COX-2 expression, likely due to the carboxylic acid group’s interaction with serine residues on IκB kinase .

Comparative Analysis with Analogues

Table 3: Bioactivity Comparison

| Compound | DGAT2 IC₅₀ (μM) | Anti-Inflammatory Efficacy (% Reduction) |

|---|---|---|

| 5,5-Difluoro derivative | 0.8 | 62 |

| Non-fluorinated analog | 2.3 | 45 |

| 5-Monofluoro analog | 1.5 | 53 |

Key Findings:

-

Fluorination at C5 improves DGAT2 inhibition by 2.9-fold compared to non-fluorinated analogs.

-

The difluoro configuration enhances anti-inflammatory activity by 17% over monofluoro derivatives.

Industrial and Pharmaceutical Applications

Drug Development

The compound is a lead candidate for metabolic disorder therapeutics, particularly obesity and type 2 diabetes. Phase I trials indicate a 40% reduction in plasma triglycerides at 50 mg/day .

Material Science

Its high thermal stability (Tₘ = 215°C) and low hygroscopicity make it suitable for polymer coatings in biomedical devices .

| Parameter | Specification |

|---|---|

| Acute Toxicity (LD₅₀) | 320 mg/kg (oral, rat) |

| Skin Irritation | Mild (OECD 404) |

| Environmental Impact | Low bioaccumulation (BCF = 12) |

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume